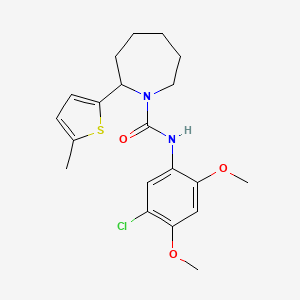
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. This compound has been extensively studied for its potential use in treating opioid addiction and pain management.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic and rewarding effects of opioids. By blocking the mu-opioid receptor, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide prevents the activation of the reward pathway in the brain, reducing the reinforcing effects of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also reduces the analgesic effects of opioids, making it a potential treatment for opioid-induced hyperalgesia.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have a low toxicity profile and does not produce any significant side effects in animal models. It does not produce any respiratory depression, which is a common side effect of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing opioid withdrawal symptoms in animal models.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows for the study of the specific effects of this receptor in opioid addiction and pain management. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also has a low toxicity profile, which allows for the use of higher doses in animal models. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has a short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the study of the effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide on other neurotransmitter systems, such as the dopamine and serotonin systems. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide may also have potential as a treatment for other substance use disorders, such as cocaine and alcohol addiction. Finally, the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide analogs with longer half-lives may allow for the study of its effects in long-term animal models.
Synthesis Methods
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized by the reaction of 5-chloro-2,4-dimethoxybenzoic acid with 2-thiophenemethanamine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to be effective in reducing the rewarding effects of opioids and preventing relapse in animal models of addiction. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing pain without the development of tolerance in animal models.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-13-8-9-19(27-13)16-7-5-4-6-10-23(16)20(24)22-15-11-14(21)17(25-2)12-18(15)26-3/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCKICSDKAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)
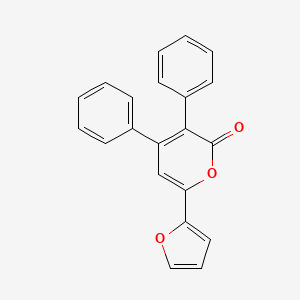
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)
![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
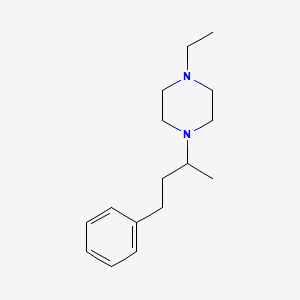
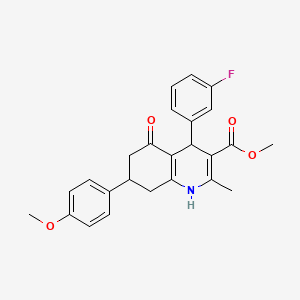
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
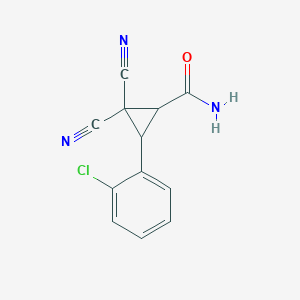
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)